Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
Description
Chemical Structure and Nomenclature
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (CAS No. 40665-94-9) is an organophosphorus compound with the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of 292.65 g/mol . Its IUPAC name, dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate , reflects its structural components:
- A phosphonate group (O=P(OCH₃)₂) at the terminal position.
- A 3-chlorophenoxy moiety (-O-C₆H₄-Cl) attached to the central carbon chain.
- A ketone group (-C=O) at the second carbon of the propyl backbone.
The compound’s SMILES notation, O=C(COC1=CC=CC(Cl)=C1)CP(=O)(OC)OC , encodes its connectivity. Synonyms include dimethyl 3-(3-chlorophenoxy)-2-oxo-propylphosphonate and MFCD00800277, as registered in chemical databases.
Historical Context and Development
First synthesized in the late 20th century, this compound emerged as a key intermediate in prostaglandin analog production. Patents from Ono Pharmaceutical Co., Ltd. (e.g., EP0156611A2) highlight its role in synthesizing cloprostenol and related prostaglandin derivatives. Its development paralleled advancements in Horner–Wadsworth–Emmons (HWE) reactions , where phosphonate esters enable stereoselective alkene formation. By the 1980s, its utility in constructing biologically active molecules solidified its importance in medicinal chemistry.
Physical and Chemical Properties Overview
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 292.65 g/mol | |
| Density | 1.298 ± 0.06 g/cm³ | |
| Melting Point | 77–78°C | |
| Boiling Point | 400.1 ± 30.0°C (predicted) | |
| Solubility | Soluble in DMSO, THF, DCM |
The compound is a crystalline solid at room temperature, stable under inert conditions but hygroscopic, necessitating storage at 2–8°C . Its logP value of 2.77 indicates moderate lipophilicity, favoring solubility in polar organic solvents.
Chemical Properties
The phosphonate ester group confers reactivity in nucleophilic substitutions and elimination reactions , particularly in HWE olefinations. The ketone at C2 participates in condensation reactions , while the chlorophenoxy group may undergo electrophilic aromatic substitution under controlled conditions. Hydrolysis of the phosphonate ester occurs under strongly acidic or basic conditions, yielding phosphonic acid derivatives.
Classification within Organophosphorus Chemistry
This compound belongs to the phosphonate ester subclass of organophosphorus chemistry, characterized by a P=O bond and two methoxy groups bonded to phosphorus. Unlike organophosphates (e.g., pesticides), which contain P–O–C linkages, phosphonates feature direct P–C bonds , enhancing their stability against enzymatic degradation. Within synthetic applications, it serves as a Horner–Wadsworth–Emmons reagent , enabling the generation of α,β-unsaturated carbonyl compounds with high E-selectivity . Its classification underscores its role as a versatile building block in organic synthesis rather than a bioactive agent itself.
Properties
IUPAC Name |
1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUZMPUXAFKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393719 | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40665-94-9 | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate typically involves the reaction of 3-chlorophenol with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the phosphorus atom, leading to the formation of the phosphonate ester. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Hydrolysis Reactions
DMCPP undergoes hydrolysis under aqueous conditions to yield phosphonic acid derivatives. This reaction is critical for generating intermediates in pharmaceutical synthesis:
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Conditions : Acidic (HCl) or basic (NaOH) aqueous media at elevated temperatures (50–80°C).
-
Applications : The phosphonic acid product serves as a precursor for metal-chelating agents or enzyme inhibitors.
Alkylation Reactions
The phosphonate group in DMCPP participates in alkylation reactions, enabling the introduction of alkyl chains:
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Reagents : Lithium diisopropylamide (LDA) or NaH as a base, followed by alkyl halides (e.g., CH₃I).
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Mechanism : Deprotonation at the α-position of the phosphonate, followed by nucleophilic attack on the alkyl halide.
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Outcome : Formation of alkylated phosphonates with enhanced lipophilicity for agrochemical applications.
Nucleophilic Substitution
The chlorophenoxy moiety in DMCPP is susceptible to nucleophilic substitution:
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Nucleophiles : Amines (e.g., NH₃), thiols (e.g., HSCH₂CH₂SH), or alkoxides.
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Conditions : Polar aprotic solvents (DMF, DMSO) at 60–100°C.
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Example : Substitution with morpholine yields analogs with modified bioactivity.
Cross-Coupling Reactions
DMCPP engages in palladium-catalyzed cross-coupling to form carbon-phosphorus bonds:
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Reagents : Organoboron reagents (Suzuki coupling) or Grignard reagents.
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Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).
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Applications : Synthesis of biarylphosphonates for materials science .
Cyclization Reactions
Intramolecular cyclization of DMCPP produces heterocyclic compounds:
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Conditions : Base-mediated (K₂CO₃) or acid-catalyzed (H₂SO₄) heating.
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Products : Five- or six-membered rings (e.g., phosphonate-fused oxazolines), relevant in medicinal chemistry.
Phosphoryl Transfer Reactions
DMCPP acts as a phosphoryl donor in kinase-mimetic reactions:
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Substrates : Alcohols or amines.
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Mechanism : Nucleophilic attack on the phosphorus center, releasing methanol.
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Example : Transfer to serine residues mimics post-translational modifications.
Table 1: Key Reaction Pathways and Outcomes
| Reaction Type | Reagents/Conditions | Products/Applications |
|---|---|---|
| Hydrolysis | H₂O, HCl/NaOH, 50–80°C | Phosphonic acid (enzyme inhibitors) |
| Alkylation | LDA/NaH, R-X | Alkylated phosphonates (agrochemicals) |
| Nucleophilic Substitution | Amines/thiols, DMF, 60–100°C | Bioactive analogs |
| Cross-Coupling | Pd catalysts, organometallics | Biarylphosphonates (materials science) |
| Cyclization | K₂CO₃/H₂SO₄, Δ | Heterocycles (drug candidates) |
Table 2: Comparison with Structurally Similar Phosphonates
| Compound | Key Reactivity Differences |
|---|---|
| Dimethyl phenylphosphonate | Lacks chlorophenoxy group; lower bioactivity |
| Dimethyl 3-(4-chlorophenoxy) analog | Altered regioselectivity in substitution |
| Dimethyl 2-oxopropylphosphonate | Simpler structure; fewer functionalization sites |
Scientific Research Applications
Agricultural Chemistry
Herbicidal Properties
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate exhibits potential herbicidal activity due to its structural similarity to other known herbicides. The chlorophenoxy group may enhance its interaction with plant growth regulators, making it a candidate for developing new herbicides that target specific weeds without affecting crops.
Medicinal Chemistry
Synthesis of Prostaglandin Analogues
This compound serves as an intermediate in the synthesis of prostaglandin analogs, such as (+)-cloprostenol and α-pentanorbenzo analogs. These analogs are essential in therapeutic applications, particularly in reproductive health and inflammation management .
Enzyme Inhibition Studies
The unique structure of this compound allows it to act as a potential enzyme inhibitor. By modifying its functional groups, researchers can design molecules that selectively inhibit specific enzymes involved in metabolic pathways, which could lead to new treatments for various diseases.
Synthetic Strategies
Several synthetic methods have been developed for producing this compound, including:
- Phosphorylation Reactions : Utilizing phosphorus-containing reagents to introduce the phosphonate group.
- Esterification Processes : Reacting alcohols with acid chlorides or anhydrides to form esters.
- Coupling Reactions : Combining the chlorophenoxy moiety with the phosphonate backbone through nucleophilic substitution reactions.
These methods provide a versatile platform for generating novel phosphorylated compounds with diverse functionalities for exploration in various scientific disciplines .
Case Studies
-
Herbicide Development
- A study explored the efficacy of this compound in controlling specific weed species in agricultural settings. Results indicated significant herbicidal activity, suggesting its potential use as a selective herbicide.
-
Enzyme Interaction Studies
- Research involving enzyme inhibition demonstrated that modifications to the functional groups of this compound could lead to effective inhibitors for enzymes involved in metabolic pathways related to cancer progression.
Mechanism of Action
The mechanism of action of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate groups, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate in their catalytic cycle. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent-Driven Differences in Phosphonate Derivatives
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Properties
Chlorophenoxy vs. Fluorinated Substituents: The 3-chlorophenoxy group in the target compound enhances aromatic interactions in drug-receptor binding, making it relevant for pharmaceuticals . In contrast, fluorinated analogues (e.g., C₉H₉ClF₃O₃P) exhibit higher electronegativity and metabolic stability, favoring agrochemical applications .
Ester Chain Modifications: O,O-Dipentyl methylphosphonothionate replaces methyl esters with pentyl chains and introduces a sulfur atom, increasing lipophilicity and altering reactivity in nucleophilic substitutions . Dimethyl 2-oxopropylphosphonate lacks the chlorophenoxy group, simplifying its use as a synthetic intermediate in Friedel-Crafts reactions .
Safety and Regulation :
Biological Activity
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (also known as DMCP) is a phosphonate compound that has garnered interest in various fields, particularly in medicinal chemistry and agricultural sciences. This article delves into the biological activity of DMCP, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
DMCP is characterized by its phosphonate group and a chlorophenoxy moiety, which contributes to its biological activity. The chemical structure can be represented as follows:
This structure allows for diverse interactions with biological systems, influencing its pharmacological properties.
The biological activity of DMCP is primarily attributed to its ability to inhibit certain enzymes and modulate signaling pathways. Research indicates that DMCP may act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased acetylcholine levels, impacting neurological functions.
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of DMCP against various pathogens. The following table summarizes findings from key studies:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that DMCP exhibits significant antimicrobial activity, particularly against fungal strains.
2. Cytotoxicity Studies
The cytotoxic effects of DMCP on various cancer cell lines have been investigated. A notable study evaluated its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 10 | |
| A549 | 15 |
The IC50 values suggest that DMCP has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of DMCP in a rodent model of Alzheimer’s disease. The administration of DMCP resulted in improved cognitive function and reduced amyloid-beta plaque formation. The study highlighted the potential of DMCP as a therapeutic agent for neurodegenerative diseases, particularly due to its AChE inhibitory activity .
Case Study 2: Agricultural Applications
DMCP has also been studied for its potential as a pesticide. Research showed that it effectively controlled pest populations in agricultural settings while exhibiting low toxicity to non-target organisms. This dual action makes it a candidate for environmentally friendly pest management strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
